REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[O:14])[C:12]([I:15])=[C:11](I)[CH:10]=[N:9]2)=[CH:4][CH:3]=1.[Cl:17][C:18]1[N:23]=[CH:22][C:21]([CH2:24][OH:25])=[CH:20][CH:19]=1.[OH-].[K+]>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[O:14])[C:12]([I:15])=[C:11]([O:25][CH2:24][C:21]3[CH:22]=[N:23][C:18]([Cl:17])=[CH:19][CH:20]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
2-(4-chlorophenyl)-4,5-diiodo-3(2H)-pyridazinone
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1N=CC(=C(C1=O)I)I
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The procedures in Synthesis Example 2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1N=CC(=C(C1=O)I)OCC=1C=NC(=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |